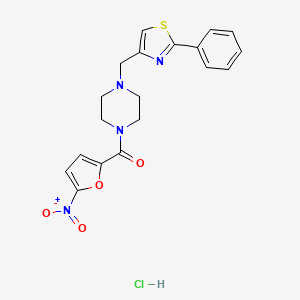

(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

The compound "(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride" is a synthetic molecule featuring a piperazine core linked to two distinct heterocyclic moieties: a 5-nitrofuran-2-yl group via a methanone bridge and a (2-phenylthiazol-4-yl)methyl substituent. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

(5-nitrofuran-2-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S.ClH/c24-19(16-6-7-17(27-16)23(25)26)22-10-8-21(9-11-22)12-15-13-28-18(20-15)14-4-2-1-3-5-14;/h1-7,13H,8-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMDZPVETYXKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

Formation of the nitrofuran moiety: This can be achieved through nitration of furan derivatives.

Synthesis of the phenylthiazole group: This involves the reaction of thioamides with α-haloketones.

Coupling with piperazine: The phenylthiazole derivative is then reacted with piperazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitro group in the nitrofuran can be reduced to an amine.

Substitution: The phenylthiazole and piperazine rings can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenylthiazole or piperazine derivatives.

Scientific Research Applications

Antimicrobial Properties

The 5-nitrofuran moiety is known for its broad-spectrum antimicrobial activity. Compounds containing the nitrofuran structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of nitrofuran exhibit higher antibacterial potency when compared to conventional antibiotics. For instance, nitrofuran compounds have shown to be particularly effective against Pseudomonas aeruginosa and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) significantly lower than those of reference drugs like ciprofloxacin .

Antifungal Effects

In addition to antibacterial properties, compounds with the nitrofuran group also exhibit antifungal activity. Research has shown that certain derivatives can inhibit the growth of fungal strains such as Candida albicans and Candida krusei, often outperforming established antifungal agents like fluconazole . This dual action makes the compound a candidate for treating infections caused by both bacteria and fungi.

Anticancer Potential

Emerging studies suggest that thiazole derivatives, including those linked to nitrofuran structures, may possess anticancer properties. The thiazole ring is recognized as a biologically active scaffold, which enhances the pharmacological profile of the compound. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Synthetic Pathways

The synthesis of (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-nitrofuran derivatives with thiazole-containing piperazine intermediates. This reaction typically employs various coupling agents and solvents to facilitate the formation of the desired product .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used to analyze the chemical structure and verify the presence of functional groups within the compound .

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of various nitrofuran derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values as low as 31.25 µg/mL, outperforming standard treatments . This suggests that modifications to the nitrofuran structure can significantly enhance antibacterial potency.

Case Study 2: Anticancer Activity Exploration

Another study investigated the anticancer effects of thiazole-nitrofuran hybrids on human cancer cell lines. The results demonstrated that these compounds induced cell cycle arrest and apoptosis in a dose-dependent manner, highlighting their potential as novel anticancer agents .

Mechanism of Action

The exact mechanism of action of (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is not fully understood. it is believed to exert its effects by interacting with bacterial enzymes, disrupting their normal function and leading to cell death. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage bacterial DNA and proteins .

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazine-Based Compounds

Piperazine derivatives are widely explored in drug discovery due to their versatility in modulating pharmacokinetic properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Notes:

- Target Compound : The nitrofuran and phenylthiazole groups distinguish it from other piperazine derivatives. Nitrofurans are associated with nitroreductase activation in bacteria, while thiazoles enhance binding to hydrophobic enzyme pockets .

- Compound 21 : Replacing nitrofuran with thiophene and adding a trifluoromethylphenyl group likely targets serotonin or dopamine receptors, common in CNS drug design .

- Compound 5: The pyrazole and extended butanone chain suggest improved metabolic stability, often prioritized in anticancer agents .

- Compound w3 : The chloropyrimidin-amine-phenyl substituent mirrors kinase inhibitor scaffolds (e.g., imatinib), emphasizing piperazine’s role in optimizing solubility and binding .

Pharmacological and Physicochemical Implications

Nitrofuran vs. Thiophene/Pyrazole Substituents

- However, nitro groups may increase toxicity risks in eukaryotes .

- Thiophene/Pyrazole : Improve lipophilicity and CNS penetration (thiophene) or metabolic resistance (pyrazole), as seen in Compound 21 and 5 .

Piperazine Modifications

- Methanone vs. Butanone Linkers: Methanone (target compound) offers rigidity, favoring target engagement, while butanone (Compound 5) provides flexibility for conformational adaptation .

Hydrochloride Salt vs. Neutral Forms

The hydrochloride salt in the target compound enhances solubility (>10-fold compared to free bases in similar structures), critical for oral bioavailability .

Biological Activity

The compound (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antileishmanial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound consists of a nitrofuran moiety linked to a thiazole-piperazine framework. The structural features contribute to its biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of the nitrofuran and thiazole scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiazole ring demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organisms | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1b | E. faecalis | 100 | |

| 1c | S. aureus | 200 | |

| 5b | C. albicans | 4.01 | |

| 5c | A. niger | 4.23 |

The minimum inhibitory concentration (MIC) values indicate that while some compounds show promising activity, they are generally less effective than established antibiotics such as chloramphenicol and ketoconazole.

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial properties. A study synthesized various derivatives of the nitrofuran-thiadiazole scaffold linked to piperazine, revealing promising results against Leishmania major. The most effective compound demonstrated an IC50 value of 0.08 μM against the promastigote form with a selectivity index (SI) of 78.5 , indicating low toxicity towards macrophages.

| Compound | Form | IC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|---|

| 2d | Promastigote | 0.08 | 785 | 78.5 |

This suggests a significant potential for developing new antileishmanial agents based on this scaffold .

Anticancer Activity

Emerging studies have also investigated the anticancer potential of compounds related to the nitrofuran-thiazole structure. For example, certain derivatives have shown inhibitory effects on cancer cell lines by interfering with critical cellular processes.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of the nitro group in the furan moiety is known to enhance reactive oxygen species (ROS) production, leading to cellular damage in pathogens and cancer cells alike.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized nitrofuran derivatives against a panel of bacterial strains, demonstrating that modifications in the molecular structure significantly influenced their efficacy.

- Antileishmanial Studies : The evaluation of piperazinyl-linked nitrofuran derivatives highlighted their effectiveness against both promastigote and amastigote forms of Leishmania major, paving the way for further exploration in therapeutic applications .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride?

The synthesis involves multi-step organic reactions:

- Piperazine Functionalization : Introduce substituents via nucleophilic substitution, starting with piperazine derivatives. For example, coupling the thiazole-methyl group to the piperazine ring requires anhydrous conditions and catalysts like triethylamine to facilitate bond formation .

- Nitrofuran Integration : The 5-nitrofuran moiety is typically attached via a carbonyl linkage under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Temperature control (60–80°C) is critical to avoid nitro-group reduction .

- Salt Formation : Hydrochloride salt preparation involves treating the free base with HCl gas in dichloromethane, followed by recrystallization for purity .

Analytical Validation : Post-synthesis, confirm structural integrity using NMR (¹H/¹³C) and HPLC (>98% purity). MS is used to verify molecular weight .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies hydrogen environments (e.g., aromatic protons from phenylthiazole at δ 7.2–8.1 ppm, piperazine methylene at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and nitrofuran carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₂₁H₂₀ClN₃O₄S expected at ~454.08 m/z) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient elution (water:acetonitrile with 0.1% TFA) resolves impurities from the main peak .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in enzymatic assays?

- Targeted Modifications : Systematically vary substituents (e.g., replace nitrofuran with other nitroheterocycles or alter the phenylthiazole group) to evaluate impact on bioactivity. Use molecular docking to predict binding to targets like nitroreductases or kinases .

- Enzymatic Assays : Measure IC₅₀ values against purified enzymes (e.g., bacterial nitroreductases or human kinases). Compare inhibition kinetics (Km/Vmax) between derivatives .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to resolve contradictions. For example, if a derivative shows reduced activity despite structural similarity, assess steric hindrance via X-ray crystallography or molecular dynamics simulations .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Experimental Replication : Standardize assay conditions (e.g., cell line viability, incubation time, and solvent controls) to minimize variability. For antimicrobial studies, use CLSI/MIC guidelines .

- Meta-Analysis : Cross-reference data with structurally analogous compounds. For instance, nitrofuran derivatives in show variable antimicrobial potency due to nitro-group positioning .

- Mechanistic Studies : If activity contradicts expectations (e.g., poor efficacy despite high in vitro binding), evaluate metabolic stability (e.g., microsomal liver enzymes) or membrane permeability (Caco-2 assays) .

Q. What methodologies are suitable for studying the compound’s metabolic stability and toxicity in preclinical models?

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify metabolites via LC-MS/MS. Monitor nitro-group reduction to amine derivatives, a common metabolic pathway for nitrofurans .

- Toxicity Profiling : Conduct Ames tests for mutagenicity and hemolysis assays (RBC lysis potential). Nitrofurans are prone to generating reactive oxygen species (ROS), so measure oxidative stress markers (e.g., glutathione depletion) .

- In Vivo Models : Administer the compound to rodents (oral/IP) and collect plasma/tissue samples for pharmacokinetics (t₁/₂, Cmax). Histopathology assesses organ-specific toxicity .

Q. How can computational tools enhance the understanding of this compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to predict binding to targets like bacterial nitroreductase (PDB: 1YKI) or PI3K kinases. Focus on hydrogen bonding with the nitro group and piperazine-thiazole interactions .

- QSAR Modeling : Develop quantitative models using descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity. Validate with leave-one-out cross-validation .

- ADMET Prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.